3-Methylpentane-1,3,5-triol

Physical Properties Solvent Selection Process Engineering

3-Methylpentane-1,3,5-triol (CAS 7564-64-9) is a branched, aliphatic triol with the molecular formula C6H14O3 and a molecular weight of 134.17 g/mol. It features three hydroxyl groups at the 1, 3, and 5 positions, with a methyl substituent at the C-3 position, creating a tertiary alcohol center.

Molecular Formula C6H14O3
Molecular Weight 134.17 g/mol
CAS No. 7564-64-9
Cat. No. B043031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylpentane-1,3,5-triol
CAS7564-64-9
Synonyms3-Hydroxy-3-methylpentane-1,5-diol;  3-Methyl-1,3,5-pentanetriol;  NSC 361412;  Petriol
Molecular FormulaC6H14O3
Molecular Weight134.17 g/mol
Structural Identifiers
SMILESCC(CCO)(CCO)O
InChIInChI=1S/C6H14O3/c1-6(9,2-4-7)3-5-8/h7-9H,2-5H2,1H3
InChIKeyAHHQDHCTHYTBSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylpentane-1,3,5-triol (CAS 7564-64-9): A Branched Aliphatic Triol for Specialized Synthesis and Industrial Formulations


3-Methylpentane-1,3,5-triol (CAS 7564-64-9) is a branched, aliphatic triol with the molecular formula C6H14O3 and a molecular weight of 134.17 g/mol [1]. It features three hydroxyl groups at the 1, 3, and 5 positions, with a methyl substituent at the C-3 position, creating a tertiary alcohol center [2]. This unique structural motif confers distinct physicochemical properties, including a density of 1.112 g/mL at 25 °C and a boiling point of 216 °C at 0.5 mmHg , which differentiate it from linear triols and diols. The compound is recognized for its role as a key building block in the synthesis of mevalonolactone, a precursor to vitamins and isoprenoids, and as a functional additive in industrial soldering fluxes [3][4].

Why 3-Methylpentane-1,3,5-triol Cannot Be Readily Substituted by Other Triols or Diols


Generic substitution of 3-methylpentane-1,3,5-triol with other triols (e.g., glycerol, 1,2,6-hexanetriol) or diols (e.g., 3-methylpentane-1,5-diol) fails due to its specific branched architecture and the presence of a tertiary alcohol at the C-3 position [1]. This structural feature is critical for the enantiotopically selective oxidation that yields (S)-mevalonolactone, a reaction where the steric bulk of the substituent directly influences both rate and enantioselectivity [2]. Furthermore, the compound's unique hydroxyl group spacing and methyl branch impart a distinct solubility profile and density that are essential for its performance as an activator in soldering fluxes, where a minimum 5 wt% is required for efficacy [3]. Simply replacing it with a linear triol or a diol would compromise the stereochemical outcome in pharmaceutical syntheses or reduce the flux's ability to remove oxides and improve solderability, as detailed in the quantitative evidence below.

Quantitative Evidence for Selecting 3-Methylpentane-1,3,5-triol Over Closest Analogs


Density and Boiling Point Comparison with Unsubstituted Pentane-1,3,5-triol and 3-Methylpentane-1,5-diol

3-Methylpentane-1,3,5-triol exhibits a density of 1.112 g/mL at 25 °C, which is intermediate between the unsubstituted pentane-1,3,5-triol (1.155 g/cm³) and the diol analog 3-methylpentane-1,5-diol (0.974 g/mL) . Its boiling point of 216 °C at 0.5 mmHg is significantly lower than that of pentane-1,3,5-triol (320.2 °C at 760 mmHg) but higher than that of the diol (228.6 °C at 760 mmHg), indicating a unique volatility profile suitable for specific solvent applications . The presence of the methyl branch and the tertiary alcohol lowers the boiling point relative to the linear triol, while the additional hydroxyl group increases density compared to the diol. This balance of properties allows for tailored use in high-temperature processes where other triols may be too viscous or diols too volatile.

Physical Properties Solvent Selection Process Engineering

Enantiotopically Selective Oxidation to (S)-Mevalonolactone: Yield and Enantioselectivity Comparison with 3-Methylpentane-1,5-diol

When subjected to enantiotopically selective oxidation by Gluconobacter roseus, 3-methylpentane-1,3,5-triol yields (S)-mevalonolactone with a chemical yield of 24% and an optical purity of 37% ee [1]. In contrast, the corresponding diol, 3-methylpentane-1,5-diol, under identical conditions, gives (R)-3-methyl-δ-valerolactone in 57% yield with 57% optical purity [2]. The presence of the tertiary hydroxyl group at C-3 in the triol dramatically alters both the reaction yield and the enantioselectivity, demonstrating that the enzyme system distinguishes the prochiral center based on the additional hydroxyl substituent. This is further supported by the fact that oxidation of the triol with G. scleroideus for 7 days increases the chemical yield to 34% with 66% ee, highlighting the compound's unique substrate behavior [3]. These quantitative differences underscore that 3-methylpentane-1,3,5-triol is not a mere analog but a distinct substrate that enables access to the unnatural (S)-enantiomer of mevalonolactone, a valuable chiral intermediate.

Asymmetric Synthesis Biocatalysis Mevalonolactone Production

Soldering Flux Performance: Minimum Effective Concentration of 5 wt% for Oxide Removal

A Japanese patent (JPS6114099A) specifically claims that a soldering flux composition incorporating 3-methylpentane-1,3,5-triol at a concentration of ≥5% of the total flux weight, in combination with an activator (0.1–10 wt% of an amine or organic acid), significantly improves solderability and wettability [1]. The triol acts synergistically with the activator to remove oxides and stains without issues of evaporation, scattering, or moisture absorption. In contrast, other polyols such as glycerol or 1,2,6-hexanetriol, when tested in similar flux formulations, either require higher concentrations to achieve comparable oxide removal or exhibit detrimental effects like excessive residue or hygroscopicity (class-level inference). The patent's explicit specification of 3-methylpentane-1,3,5-triol as the essential triol component, at a defined weight percentage, establishes a clear performance benchmark that cannot be met by substituting with a generic triol without reformulation and validation.

Electronics Manufacturing Soldering Flux Surface Chemistry

Solubility Profile in Chloroform and DMSO: A Differentiator from Glycerol and 1,2,6-Hexanetriol

3-Methylpentane-1,3,5-triol is soluble in chloroform (with heating), DMSO (soluble), and slightly soluble in methanol . In contrast, glycerol is miscible with water and alcohols but insoluble in chloroform and hydrocarbons [1]. 1,2,6-Hexanetriol is miscible with water and acetone but has limited solubility in non-polar solvents [2]. The solubility of 3-methylpentane-1,3,5-triol in chloroform, a moderately non-polar solvent, indicates a balanced hydrophilic-lipophilic character derived from its branched hydrocarbon backbone and tertiary alcohol. This unique solubility profile allows it to be used in organic reaction media where highly water-soluble triols like glycerol would be incompatible. For example, in the synthesis of mevalonolactone via tungstic acid-catalyzed oxidation, the triol's solubility in aqueous-organic mixtures is essential for efficient reaction [3]. Quantitative LogP prediction of -0.9 further supports its intermediate hydrophilicity [4].

Solubility Formulation Chemistry Solvent Selection

Predicted pKa of 14.43: Implication for Acid-Base Stability in Formulations

The predicted pKa of 3-methylpentane-1,3,5-triol is 14.43 ± 0.29 . This value is comparable to the pKa of typical aliphatic alcohols (e.g., ethanol pKa ~15.9) but is notably higher than that of phenol (pKa ~10) and lower than that of water (pKa ~15.7). In comparison, glycerol has a reported pKa of approximately 14.1, while 1,2,6-hexanetriol is estimated to have a similar pKa range. However, the presence of the tertiary alcohol in 3-methylpentane-1,3,5-triol introduces a slight perturbation in acidity due to steric hindrance and electronic effects. This pKa value indicates that the triol will remain predominantly protonated under neutral and mildly basic conditions, minimizing unwanted side reactions in formulations that are sensitive to alkoxide formation. For soldering flux applications, the low acidity ensures compatibility with activators like amines and organic acids without neutralizing their effect [1]. Quantitatively, the predicted pKa provides a benchmark for assessing the compound's behavior in aqueous buffers and for predicting its reactivity in esterification or oxidation reactions.

Acid-Base Chemistry Formulation Stability pKa Prediction

Synthesis Efficiency: 94% Yield from Ozonolysis of 4-Hydroxy-4-methylhepta-1,6-diene

A reported synthesis of 3-methylpentane-1,3,5-triol involves the ozonolysis of 4-hydroxy-4-methylhepta-1,6-diene followed by reduction with lithium aluminum hydride, affording the triol in 94% yield [1]. This high-yielding step underscores the compound's synthetic accessibility from a readily prepared diene precursor. In contrast, the synthesis of the structurally similar 3-methylpentane-1,5-diol typically requires a multi-step sequence with lower overall yields. For instance, a six-step synthesis of the triol reported on ChemicalBook yields the compound with a cumulative yield significantly lower than 94% [2]. The high efficiency of the ozonolysis-reduction route makes the triol a more cost-effective building block for downstream applications, particularly when large quantities are required for mevalonolactone production or polymer synthesis. The reported boiling point after purification (126–130 °C at 0.3 torr) also provides a benchmark for quality control and ensures that the product can be obtained in high purity.

Synthetic Methodology Yield Optimization Precursor Synthesis

Primary Research and Industrial Use Cases for 3-Methylpentane-1,3,5-triol


Asymmetric Synthesis of Unnatural (S)-Mevalonolactone

3-Methylpentane-1,3,5-triol serves as the essential prochiral substrate for the enantiotopically selective oxidation to (S)-mevalonolactone using Gluconobacter microorganisms [1]. The reaction yields 24–34% with up to 66% ee, enabling access to the unnatural enantiomer of this key isoprenoid precursor. This application is critical for research groups synthesizing chiral vitamins and steroids, where the (S)-configured lactone is required for stereochemical studies or as a building block for natural product analogs.

High-Performance Soldering Flux Component

In electronics manufacturing, 3-methylpentane-1,3,5-triol is incorporated at ≥5 wt% into soldering flux compositions to enhance solderability and wettability [2]. Its role as a synergist with amine or organic acid activators ensures efficient oxide removal without evaporation or moisture absorption issues. This specific formulation is patented and provides a reliable solution for achieving high-quality solder joints in printed circuit board assembly.

Specialty Solvent and Corrosion Inhibitor

The compound's intermediate polarity, as evidenced by its solubility in chloroform and DMSO, makes it a valuable solvent for organic reactions requiring a moderately hydrophilic environment . Additionally, its use as a corrosion inhibitor in metal ion solutions has been reported, leveraging its ability to form stable complexes with metal surfaces . Industrial chemists can employ 3-methylpentane-1,3,5-triol where common triols like glycerol are either too polar or too hydrophilic to be effective.

Polymer Building Block and Plasticizer

Due to its three reactive hydroxyl groups, 3-methylpentane-1,3,5-triol is a candidate monomer for polyesters, polyurethanes, and other condensation polymers [3]. The branched structure imparts flexibility and reduced crystallinity to the resulting polymers, which is advantageous for applications requiring plasticization or improved impact resistance. Researchers developing new polymeric materials can leverage its high synthetic accessibility (94% yield from ozonolysis) to obtain sufficient quantities for polymerization studies.

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